1-(quinoxalin-2-yl)piperidin-4-one
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Overview
Description
1-(quinoxalin-2-yl)piperidin-4-one is a heterocyclic compound that combines the structural features of quinoxaline and piperidinone
Mechanism of Action
Target of Action
Quinoxaline derivatives have been reported to exhibit diverse biological activities, suggesting they may interact with multiple targets .
Mode of Action
Quinoxaline derivatives are known to undergo direct c3-functionalization via c–h bond activation, which could influence their interaction with biological targets .
Biochemical Pathways
Quinoxaline derivatives are known to exhibit a wide range of pharmacological properties, suggesting they may influence multiple biochemical pathways .
Result of Action
Quinoxaline derivatives have been reported to exhibit diverse biological activities, suggesting they may induce a variety of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(quinoxalin-2-yl)piperidin-4-one can be synthesized through various synthetic routes. One common method involves the reaction of quinoxaline derivatives with piperidinone under specific conditions. For instance, the reaction of 2-chloroquinoxaline with piperidin-4-one in the presence of a base such as potassium carbonate can yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(quinoxalin-2-yl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinoxaline N-oxide derivatives.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives.
Scientific Research Applications
1-(quinoxalin-2-yl)piperidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anticancer, antiviral, and antimicrobial activities.
Comparison with Similar Compounds
Quinoxaline derivatives: Compounds such as 2-chloroquinoxaline and 2-methylquinoxaline share structural similarities with 1-(quinoxalin-2-yl)piperidin-4-one.
Piperidinone derivatives: Compounds like 4-piperidone and 1-benzylpiperidin-4-one are structurally related to this compound.
Uniqueness: this compound is unique due to its combined structural features of quinoxaline and piperidinone, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
1-quinoxalin-2-ylpiperidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-10-5-7-16(8-6-10)13-9-14-11-3-1-2-4-12(11)15-13/h1-4,9H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHFUZLXKXIDDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=NC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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